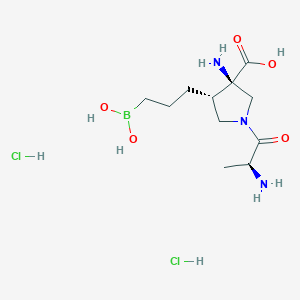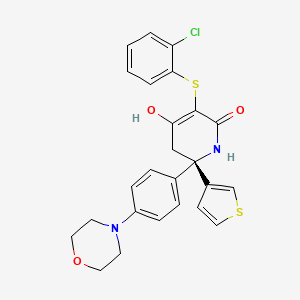![molecular formula C36H38N4O8Zn+2 B10801095 zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B10801095.png)
zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid is a complex organic molecule containing a central zinc ion bound to a porphyrin ring. This compound belongs to the broader class of metallo-porphyrins, which are known for their importance in a variety of biological and industrial processes. The zinc ion in the center is crucial for the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid typically involves the coordination of zinc ions with a pre-formed porphyrin ring. The synthesis of the porphyrin ring itself can be a multi-step process involving the condensation of pyrrole and an aldehyde under acidic conditions, followed by various substitution reactions to introduce the carboxyethyl and methyl groups.
Industrial Production Methods: Industrial synthesis can be scaled up by optimizing each step of the process to maximize yield and purity. This often involves fine-tuning reaction times, temperatures, and concentrations, and employing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidative reactions might involve reagents such as hydrogen peroxide or peracids, while reductive reactions might use agents like sodium borohydride. Substitution reactions could involve nucleophiles or electrophiles depending on the reaction desired.
Major Products: Oxidation might lead to hydroxylated derivatives, reduction could result in partially hydrogenated compounds, and substitution could yield a variety of functionalized porphyrin derivatives.
Scientific Research Applications
In chemistry, this compound is used as a model for studying metallo-porphyrin complexes. In biology, it’s significant for understanding the function of natural zinc-containing enzymes and proteins. Medically, it can be investigated for potential use in photodynamic therapy for cancer treatment. Industrially, it’s explored for its catalytic properties in organic synthesis and environmental applications.
Mechanism of Action
The compound's mechanism of action often involves the coordination of the zinc ion with substrates or target molecules. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions. In biological systems, this can affect enzyme activity and pathways involving metal ion binding.
Comparison with Similar Compounds
Compared to other metallo-porphyrins, zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific carboxyethyl substituents which influence its solubility and reactivity. Similar compounds include iron porphyrins (like heme), cobalt porphyrins, and copper porphyrins, each having distinct chemical and biological properties.
This deep dive gives you a comprehensive overview of this compound
Properties
Molecular Formula |
C36H38N4O8Zn+2 |
|---|---|
Molecular Weight |
720.1 g/mol |
IUPAC Name |
zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,37,39H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2 |
InChI Key |
DVECUIXQTUCIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)


![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B10801024.png)
![(8S,9S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10801030.png)
![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10801037.png)
![3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B10801042.png)
![6-[[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801043.png)

![1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B10801060.png)
![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B10801065.png)
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10801076.png)

![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B10801091.png)
